REACTION_CXSMILES
|
COC(=O)[C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[C:6](C)[C:5]=1[N:15](C(OC(C)(C)C)=O)[CH2:16][CH2:17][CH2:18][C:19]([O:21]C)=O.CC(C)([O-])C.[K+].C(O)(=O)C.O>C1(C)C=CC=CC=1.ClCCl>[F:13][C:10]([F:11])([F:12])[C:8]1[CH:9]=[CH:4][C:5]2[NH:15][CH2:16][CH2:17][CH2:18][C:19](=[O:21])[C:6]=2[CH:7]=1 |f:1.2|
|
Name
|
methyl 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-5-trifluoromethyl-benzoic acid methyl ester
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC(=C1)C(F)(F)F)C)N(CCCC(=O)OC)C(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
CUSTOM
|
Details
|
the reaction to room temperature
|
Type
|
CUSTOM
|
Details
|
quench
|
Type
|
ADDITION
|
Details
|
Dilute
|
Type
|
CUSTOM
|
Details
|
Separate the organic phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under vacuum
|
Type
|
DISSOLUTION
|
Details
|
then dissolve the crude intermediate in acetic acid (20 mL)
|
Type
|
ADDITION
|
Details
|
Dilute with conc. HCl (20 mL) and water (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction with 5N NaOH
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
EXTRACTION
|
Details
|
Extract the organics with ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under vacuum and chromatograph the product over silica gel
|
Type
|
WASH
|
Details
|
to elute
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC2=C(NCCCC2=O)C=C1)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |